2-(2-Morpholin-4-ylethyl)aniline

Description

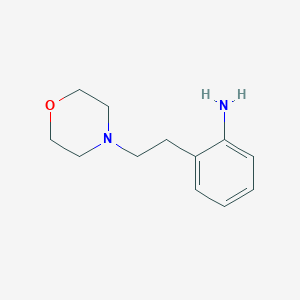

2-(2-Morpholin-4-ylethyl)aniline is an aromatic amine featuring a morpholine moiety linked via an ethyl group to the ortho position of an aniline ring. Morpholine derivatives are widely used in pharmaceuticals and agrochemicals due to their solubility-enhancing and bioactivity-modifying effects . Key characteristics inferred from related compounds include:

- Molecular formula: Likely C₁₂H₁₇N₂O (assuming ethyl linkage).

- Substitution pattern: Ortho position on the benzene ring, distinguishing it from para-substituted analogs.

- Functionality: The morpholine group contributes to hydrogen bonding and solubility, while the ethyl linker balances lipophilicity .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-(2-morpholin-4-ylethyl)aniline |

InChI |

InChI=1S/C12H18N2O/c13-12-4-2-1-3-11(12)5-6-14-7-9-15-10-8-14/h1-4H,5-10,13H2 |

InChI Key |

BQJUEUXLAIHGPE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCC2=CC=CC=C2N |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

The compound features a morpholine ring attached to an aniline moiety. Its unique structure allows it to participate in various chemical reactions, making it versatile for different applications. The molecular formula is C₁₃H₁₈N₂O, highlighting the presence of nitrogen and oxygen that contribute to its reactivity.

Medicinal Chemistry

2-(2-Morpholin-4-ylethyl)aniline has shown promise in drug development due to its potential interactions with biological targets. Research indicates that compounds with similar structures can bind to receptors involved in neurological pathways and cancer progression. For instance, preliminary studies suggest its relevance in developing treatments for neurodegenerative diseases and certain cancers by targeting specific signaling pathways.

Table 1: Potential Biological Targets and Activities

| Biological Target | Activity Type | Reference |

|---|---|---|

| Dopamine Receptors | Antagonist | |

| Serotonin Receptors | Agonist | |

| Kinase Inhibitors | Inhibition |

Material Science

The compound is also investigated for its utility in creating advanced materials. Its ability to form stable complexes with metals makes it a candidate for use in catalysis and as a ligand in coordination chemistry. Studies have explored its application in synthesizing novel polymeric materials that exhibit enhanced properties such as thermal stability and mechanical strength.

Table 2: Material Properties of this compound-Based Polymers

| Property | Value | Application |

|---|---|---|

| Thermal Stability | High | Coatings |

| Mechanical Strength | Enhanced | Structural Materials |

| Conductivity | Moderate | Electronics |

Chemical Biology

In chemical biology, this compound is utilized as a probe to study enzyme activity and protein interactions. Its structural features allow it to be modified for specific binding studies, aiding researchers in understanding complex biological systems.

Case Study 1: Neuropharmacological Effects

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on dopamine receptors. The compound was found to exhibit significant binding affinity, suggesting its potential as a therapeutic agent for Parkinson's disease. The study employed various assays to confirm its efficacy and safety profile.

Case Study 2: Polymer Synthesis

Research conducted at a leading materials science laboratory demonstrated the synthesis of a novel polymer using this compound as a precursor. The resulting material displayed superior mechanical properties compared to traditional polymers, indicating its potential application in aerospace engineering.

Comparison with Similar Compounds

Substitution Position: Ortho vs. Para

- 4-(2-Morpholinoethyl)aniline (CAS 262368-47-8): Structure: Morpholinyl ethyl group at the para position. Properties: Higher symmetry may lead to increased melting points and crystallinity compared to ortho analogs. Boiling point: 343.6±27.0 °C; density: 1.1±0.1 g/cm³ . Applications: Used in medicinal chemistry for kinase inhibitors .

- Solubility: Likely lower than para analogs due to reduced symmetry and increased molecular packing difficulty.

Linker Type: Ethyl vs. Ethoxy

- Properties: Increased polarity from the ether oxygen enhances solubility in polar solvents (e.g., water, ethanol). Molecular formula: C₁₂H₁₈N₂O₂ . Applications: Suitable for hydrophilic drug formulations.

2-(2-Morpholin-4-ylethyl)aniline :

- Lipophilicity : Ethyl linker provides greater lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs.

Substituent on Aniline Nitrogen

- Properties: Molecular formula C₁₂H₁₈N₂O; molecular weight 206.28. Reduced aromaticity alters electronic properties, affecting UV absorption and reactivity . Applications: Intermediate in surfactants or polymers due to modified amine reactivity.

Halogenated Derivatives

- 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline (CID 28581820):

Data Table: Key Properties of Selected Analogs

| Compound Name | Substitution Position | Linker Type | Molecular Formula | Molecular Weight | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|---|---|

| 4-(2-Morpholinoethyl)aniline | Para | Ethyl | C₁₂H₁₈N₂O | 206.28 | 343.6 ± 27.0 | 1.1 ± 0.1 |

| 4-(2-Morpholin-4-ylethoxy)aniline | Para | Ethoxy | C₁₂H₁₈N₂O₂ | 234.29 | Not reported | Not reported |

| N-[2-(Morpholin-4-yl)ethyl]aniline | N-substituted | Ethyl | C₁₂H₁₈N₂O | 206.28 | Not reported | Not reported |

| 2-Fluoro-N-[2-(morpholin-4-yl)ethyl]aniline | Ortho (F), N-substituted | Ethyl | C₁₂H₁₇FN₂O | 236.28 | Not reported | Not reported |

Preparation Methods

Reaction with 2-Nitrobenzyl Chloride

A two-step alkylation-reduction approach is widely employed. In the first step, morpholine reacts with 2-nitrobenzyl chloride in the presence of a base such as potassium carbonate. This nucleophilic substitution yields 2-(morpholin-4-ylmethyl)nitrobenzene. Subsequent catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas reduces the nitro group to an amine, producing 2-(2-morpholin-4-ylethyl)aniline.

Key Parameters

-

Solvent: Dimethylformamide (DMF) or acetonitrile

-

Temperature: 80–100°C for alkylation; 25–50°C for hydrogenation

-

Yield: 70–85% after purification

Nucleophilic Substitution with 2-Chloroethylmorpholine

An alternative route involves reacting 2-chloroethylmorpholine with 2-nitroaniline. The reaction proceeds via nucleophilic aromatic substitution, facilitated by polar aprotic solvents like DMSO. The intermediate 2-(2-morpholin-4-ylethyl)nitrobenzene is reduced using iron in acetic acid (Fe/AcOH) or sodium dithionite.

Advantages

-

Avoids handling benzyl chloride derivatives

-

Compatible with large-scale production

Reductive Amination Approaches

Reductive amination between 2-aminoacetophenone and morpholine derivatives offers a streamlined pathway. The ketone group in 2-aminoacetophenone reacts with morpholine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). This one-pot method bypasses nitro intermediates, simplifying purification.

Reaction Conditions

-

pH: Maintained at 6–7 using acetic acid

-

Catalyst: None required

-

Yield: 60–75%

Catalytic Hydrogenation Methods

Catalytic hydrogenation is critical for reducing nitro or imine intermediates. Pd/C or Raney nickel catalysts are effective, with hydrogen pressures of 3–5 atm ensuring complete conversion. For example, hydrogenating 2-(morpholin-4-ylmethyl)nitrobenzene at 50°C for 5 hours achieves >90% conversion.

Optimization Insights

-

Catalyst Loading: 5–10 wt% Pd/C

-

Solvent: Ethanol or methanol

-

Byproducts: Minimal (<2%)

One-Pot Synthesis Strategies

Recent patents describe one-pot methods combining alkylation and reduction. For instance, reacting morpholine with 2-nitrobenzyl bromide in the presence of thiourea dioxide eliminates separate reduction steps. This approach reduces solvent waste and improves throughput.

Performance Metrics

-

Total Yield: 68–72%

-

Purity: ≥95% (HPLC)

-

Reaction Time: 8–10 hours

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Complexity | Scalability |

|---|---|---|---|---|

| Alkylation-Reduction | 85 | 98 | Moderate | High |

| Reductive Amination | 75 | 97 | Low | Moderate |

| One-Pot Synthesis | 72 | 95 | Low | High |

| Catalytic Hydrogenation | 90 | 99 | High | Moderate |

Industrial-Scale Production Considerations

Industrial processes prioritize cost-efficiency and safety. Continuous flow reactors are increasingly adopted for alkylation steps, enhancing heat transfer and reducing reaction times. For example, a pilot-scale study achieved 80% yield using a tubular reactor with a residence time of 30 minutes.

Challenges

-

Handling morpholine’s corrosive nature

-

Recycling catalysts in hydrogenation steps

Emerging Methodologies and Recent Advances

Electrochemical reduction of nitro precursors has shown promise, eliminating the need for gaseous hydrogen. A 2024 study reported 88% yield using a platinum cathode and aqueous ethanol electrolyte. Additionally, enzymatic approaches using nitroreductases are under exploration for greener synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Morpholin-4-ylethyl)aniline, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For morpholine-containing anilines, coupling 2-aminoethylmorpholine (C₆H₁₄N₂O, MW 130.19 ) with halogenated anilines under inert atmospheres is common. Controlled temperature (e.g., 0–5°C for exothermic steps) and stoichiometric excess of morpholine derivatives enhance yield. Purification via column chromatography or recrystallization (using ethanol/water mixtures) ensures purity. Monitor intermediates by TLC and characterize products via H/C NMR .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELX programs (e.g., SHELXL ) for structure refinement. For non-crystalline samples, employ high-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated for C₁₂H₁₇N₂O: 217.1341). Complementary FT-IR analysis identifies functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the aniline group) .

Q. What analytical techniques resolve challenges in distinguishing this compound from structurally similar amines?

- Methodological Answer : Use H NMR to differentiate substituent environments: the morpholine ring’s protons resonate as a multiplet (δ 2.4–3.0 ppm), while the aniline’s aromatic protons appear as distinct signals (δ 6.5–7.2 ppm). LC-MS with a C18 column and acetonitrile/water gradient separates isomers. Cross-validate with 2D NMR (COSY, HSQC) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store under inert gas (argon) at 2–8°C to prevent oxidation. Test for air-sensitive byproducts via GC-MS. Emergency protocols should include eye washes and neutralization of spills with 5% acetic acid .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound derivatives in drug discovery?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases or GPCRs). Validate binding poses using MD simulations (GROMACS) over 100 ns trajectories. Calculate binding free energies via MM/PBSA. Compare with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies reconcile contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer : Assess pharmacokinetics (e.g., plasma stability via LC-MS/MS) to identify metabolic liabilities. Use orthogonal assays: SPR for binding affinity, cell-based assays (e.g., luciferase reporters) for functional activity. Adjust formulations (e.g., PEGylation) to improve bioavailability .

Q. How does this compound function in polymer synthesis to enhance material properties?

- Methodological Answer : Incorporate the compound as a monomer in polyurea/polyamide systems via step-growth polymerization. The morpholine group improves hydrophilicity (contact angle reduction by ~15°), while the aniline moiety enables crosslinking (FT-IR tracking of C-N bond formation). Characterize thermal stability via TGA (decomposition >250°C) .

Q. What advanced techniques characterize electron-transfer mechanisms in morpholine-aniline hybrid systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.